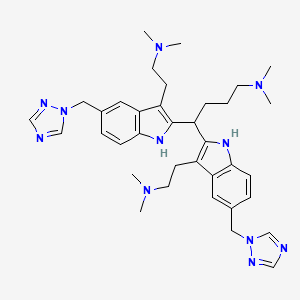

Rizatriptan 2,2-Dimer

Description

Properties

IUPAC Name |

4,4-bis[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N11/c1-43(2)15-7-8-30(35-28(13-16-44(3)4)31-18-26(9-11-33(31)41-35)20-46-24-37-22-39-46)36-29(14-17-45(5)6)32-19-27(10-12-34(32)42-36)21-47-25-38-23-40-47/h9-12,18-19,22-25,30,41-42H,7-8,13-17,20-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRFNHASXHCJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858380 | |

| Record name | 4,4-Bis{3-[2-(dimethylamino)ethyl]-5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-2-yl}-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135479-44-5 | |

| Record name | 4,4-Bis{3-[2-(dimethylamino)ethyl]-5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-2-yl}-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of the Rizatriptan 2,2-Dimer

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

Rizatriptan, a selective 5-hydroxytryptamine (5-HT)1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine headaches.[1][2] Its efficacy lies in its ability to mediate cranial vasoconstriction and inhibit the release of pro-inflammatory neuropeptides.[2] As with any active pharmaceutical ingredient (API), the manufacturing process and storage can lead to the formation of related substances or impurities.[3][4] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a level of 0.1% or greater to ensure the safety and efficacy of the final drug product.[5][6]

Among the various process-related impurities and degradation products of Rizatriptan, dimeric species represent a unique and complex analytical challenge. This guide focuses specifically on the comprehensive structure elucidation of the Rizatriptan 2,2-dimer, a process-related impurity that has been identified during the routine monitoring of Rizatriptan benzoate samples.[7] This document is intended for researchers, scientists, and drug development professionals, providing a detailed narrative of the analytical journey from detection to definitive structural confirmation. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation that embodies scientific integrity.

Genesis of the this compound: A Mechanistic Perspective

The formation of dimeric impurities is often a consequence of the inherent reactivity of the parent drug molecule under specific conditions, such as acidic or oxidative stress.[8][9] In the case of Rizatriptan, the indole nucleus is susceptible to electrophilic substitution, particularly at the electron-rich C2 position. The formation of the this compound is hypothesized to occur during the synthesis, potentially catalyzed by acidic conditions which can activate the indole ring towards intermolecular condensation.[8][9]

One plausible mechanism involves the acid-catalyzed reaction between two Rizatriptan molecules. The protonation of one indole nitrogen could increase the electrophilicity of the C2 position, which is then attacked by the nucleophilic C2 position of a second Rizatriptan molecule. This would result in a direct C-C bond between the two indole rings at their respective 2-positions. The structure has been identified as [4,4-bis-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)-ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine].[7]

Strategic Workflow for Isolation and Characterization

The definitive elucidation of the this compound requires a multi-faceted analytical approach. The following workflow provides a robust and logical progression from impurity generation to final structure confirmation.

Caption: A strategic workflow for the elucidation of the this compound.

Part 1: Generation and Isolation of the 2,2-Dimer

The initial and most critical step is to obtain a pure sample of the impurity for spectroscopic analysis. As the 2,2-dimer is a known process-related impurity, it can be sourced from batches where it is observed or intentionally generated through forced degradation studies.[10][11][12][13]

Experimental Protocol: Forced Degradation and Preparative HPLC

-

Acidic Stress Condition:

-

Dissolve Rizatriptan benzoate (100 mg) in 10 mL of methanol.

-

Add 10 mL of 1N Hydrochloric Acid (HCl).

-

Reflux the solution at 60°C for 24 hours.[9] This condition is known to catalyze self-condensation reactions of indole derivatives.[8]

-

Neutralize the solution carefully with 1N Sodium Hydroxide (NaOH) to pH 7.

-

Analyze a small aliquot by analytical HPLC to confirm the formation of the dimer peak.

-

-

Preparative HPLC for Isolation:

-

Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm) is suitable for preparative scale.

-

Mobile Phase: A gradient elution is necessary to separate the more non-polar dimer from the parent Rizatriptan.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-40 min: 10% to 70% B

-

40-45 min: 70% to 90% B

-

45-50 min: Hold at 90% B

-

50-55 min: 90% to 10% B

-

55-60 min: Re-equilibration at 10% B

-

-

Flow Rate: 15 mL/min

-

Detection: UV at 225 nm.

-

Procedure: Inject the concentrated, neutralized degradation mixture. Collect the fractions corresponding to the dimer peak, which is expected to have a longer retention time than Rizatriptan due to its larger size and increased hydrophobicity.

-

Pool the corresponding fractions and evaporate the solvent under reduced pressure to yield the isolated impurity.

-

Part 2: Spectroscopic and Spectrometric Characterization

With the isolated dimer in hand, a suite of advanced analytical techniques is employed for its structural characterization.[3][6][14]

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of the impurity.[4][5]

-

Technique: Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS).

-

Rationale: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. MS/MS fragmentation provides crucial information about the connectivity of the molecule.

Experimental Protocol:

-

LC System: Utilize a UPLC system for rapid separation.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the dimethylamino groups are readily protonated.

-

Data Acquisition: Acquire full scan MS data from m/z 100-1000 and targeted MS/MS data on the precursor ion.

Expected Data and Interpretation:

| Parameter | Expected Value for Rizatriptan | Expected Value for 2,2-Dimer | Rationale for Dimer |

| Molecular Formula | C₁₅H₁₉N₅ | C₂₈H₃₅N₇ | Dimerization of two Rizatriptan molecules with the loss of a triazole group and a proton. |

| Monoisotopic Mass | 269.1640 | 469.2954 | Corresponds to the proposed dimer formula. |

| Observed [M+H]⁺ | ~270.1713 | ~470.3027 | The protonated molecular ion is the primary species observed in ESI+. |

A protonated molecular ion for a dimer formed by the self-condensation of two Rizatriptan molecules with the elimination of one triazole ring would appear at m/z 470.5.[8] This aligns with the expected mass of the proposed 2,2-dimer structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6][14]

-

Technique: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR.

-

Rationale: While ¹H and ¹³C NMR provide information on the types and number of protons and carbons, 2D NMR experiments establish the connectivity between them, which is essential to confirm the 2,2-linkage.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in a suitable deuterated solvent, such as DMSO-d₆.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for adequate resolution.

-

Experiments:

-

¹H NMR: To identify all proton signals and their multiplicities.

-

¹³C NMR & DEPT-135: To identify all carbon signals and distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

COSY (Correlation Spectroscopy): To identify proton-proton (³JHH) couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²JCH and ³JCH) correlations between protons and carbons. This is the key experiment to prove the 2,2-linkage.

-

Data Interpretation for Structure Confirmation:

The key diagnostic signals to confirm the 2,2-dimer structure would be:

-

Absence of one triazole ring's signals: The ¹H and ¹³C spectra should show signals corresponding to only one 1,2,4-triazole moiety.

-

Loss of the C2-H proton signal: In Rizatriptan, the C2-H proton of the indole ring appears as a distinct singlet. In the 2,2-dimer, this signal would be absent for both indole units involved in the linkage, and the corresponding carbon signals would appear as quaternary in the ¹³C spectrum.

-

Key HMBC Correlation: A crucial HMBC correlation would be observed between the protons on one indole ring (e.g., C4-H) and the C2 carbon of the other indole ring, definitively establishing the C2-C2' bond.

Sources

- 1. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rizatriptan - Wikipedia [en.wikipedia.org]

- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 4. biotech-spain.com [biotech-spain.com]

- 5. biomedres.us [biomedres.us]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. sciforum.net [sciforum.net]

- 13. biomedres.us [biomedres.us]

- 14. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide on the Synthesis and Characterization of Rizatriptan 2,2-Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rizatriptan, a selective 5-HT1B/1D receptor agonist, is a widely used therapeutic agent for the acute treatment of migraine. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Among the known process-related impurities of Rizatriptan is the Rizatriptan 2,2-Dimer, scientifically known as [4,4-bis-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)-ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine].[1][2] This guide provides a comprehensive overview of the synthesis, isolation, and characterization of this specific dimeric impurity, offering valuable insights for researchers in process development, quality control, and analytical sciences.

Introduction: The Significance of Impurity Profiling

The presence of impurities in an API, even in trace amounts, can significantly impact its quality, safety, and efficacy. Regulatory bodies worldwide mandate stringent control over impurities. The this compound is a known process-related impurity that can form during the synthesis of Rizatriptan.[1][2] Its formation is often associated with the acidic conditions of the Fischer indole synthesis, a key step in the manufacturing process of Rizatriptan.[3][4][5] Understanding the synthesis and characterization of this impurity is crucial for developing robust manufacturing processes and reliable analytical methods for its detection and quantification.

Synthesis of this compound: A Mechanistic Perspective

The formation of the this compound is believed to occur via an acid-catalyzed self-condensation of two Rizatriptan molecules.[6] The acidic environment, particularly during the Fischer indole cyclization, can promote the dimerization process.[3][4] This understanding allows for a targeted laboratory synthesis to produce the dimer for use as a reference standard in analytical method development.

Proposed Synthetic Pathway

The synthesis of the this compound can be achieved through the acid-catalyzed dimerization of Rizatriptan base. A plausible mechanism involves the protonation of the indole ring, followed by electrophilic attack of one Rizatriptan molecule onto another.

Sources

- 1. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]

- 4. EP2121663A2 - An improved process for the preparation of rizatriptan - Google Patents [patents.google.com]

- 5. An Improved Process For The Preparation Of Rizatriptan [quickcompany.in]

- 6. tandfonline.com [tandfonline.com]

The Unwanted Duet: A Technical Guide to the Formation Mechanism of Rizatriptan Dimeric Impurities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Rizatriptan, a selective 5-HT1B/1D receptor agonist, is a cornerstone in the acute treatment of migraine.[1][2] However, like any active pharmaceutical ingredient (API), its stability and purity are paramount to ensure safety and efficacy. During synthesis and storage, Rizatriptan is susceptible to the formation of various impurities, with dimeric species being of particular interest due to their potential impact on the drug's quality profile. This in-depth technical guide elucidates the formation mechanisms of Rizatriptan dimeric impurities, offering a scientifically grounded narrative for drug development professionals. We will explore the underlying chemistry, influencing factors, and analytical strategies for the identification and control of these critical impurities.

Introduction: The Imperative of Impurity Profiling in Rizatriptan

The control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Impurities can originate from starting materials, intermediates, synthetic byproducts, or degradation of the API.[3] For Rizatriptan, a tryptamine derivative, the indole nucleus and the tertiary amine functional group are key sites of chemical reactivity, predisposing the molecule to specific degradation pathways.[4] Among the spectrum of potential impurities, dimeric structures represent a significant challenge as they can be formed through complex reactions and may have different pharmacological and toxicological profiles compared to the parent drug. Understanding the "how" and "why" of their formation is the first step toward developing robust control strategies.

The Genesis of a Dimer: Unraveling the Core Formation Mechanism

The scientific literature points towards a primary mechanism for the formation of a significant Rizatriptan dimeric impurity: an acid-catalyzed self-condensation of two Rizatriptan molecules.[5][6] This reaction is particularly relevant during the synthesis of the Rizatriptan base, where acidic conditions are employed.[4][5][6]

The Key Reaction: Acid-Catalyzed Self-Condensation

The formation of this dimer involves the self-condensation of two molecules of the Rizatriptan base, which is catalyzed by the presence of an acid and results in the elimination of one of the triazole rings.[5][6] The indole ring system of Rizatriptan is susceptible to electrophilic substitution, and under acidic conditions, one Rizatriptan molecule can act as an electrophile that attacks the electron-rich indole nucleus of a second Rizatriptan molecule.

The proposed mechanism can be visualized as a multi-step process:

-

Protonation: In an acidic medium, the nitrogen atom of the tertiary amine or the triazole ring can be protonated.

-

Formation of an Electrophile: The protonated intermediate can then facilitate the formation of a reactive electrophilic species.

-

Electrophilic Aromatic Substitution: This electrophile is then attacked by the electron-rich indole ring of a second Rizatriptan molecule.

-

Rearrangement and Elimination: Subsequent rearrangement and elimination of a triazole moiety lead to the formation of the stable dimeric impurity.

This particular impurity has been identified as 3-[2-(N,N-dimethylamino) ethyl-2- [[3-[2-(N,N-dimethylamino)ethyl]-1 H-indol-5-yl]methyl]-1 H-indol-5-yl]methyl-1 H- 1 ,2,4-triazole and is a known process-related impurity.[4]

Visualizing the Dimerization Pathway

To better illustrate this core mechanism, the following diagram outlines the proposed acid-catalyzed self-condensation of Rizatriptan.

Caption: Acid-catalyzed self-condensation pathway of Rizatriptan.

Other Dimeric Species

While the acid-catalyzed self-condensation is a primary route, other dimeric impurities have also been identified, such as the "rizatriptan-1,2-dimer" and "rizatriptan-2,2-dimer".[7][8] The exact mechanisms for their formation may vary but are likely to also involve the reactivity of the indole nucleus under specific process conditions.

Beyond Dimerization: A Broader Look at Rizatriptan Degradation

A comprehensive understanding of dimeric impurity formation requires acknowledging the broader degradation landscape of Rizatriptan. Forced degradation studies have shown that Rizatriptan is susceptible to degradation under various stress conditions, which can potentially lead to the formation of precursors for dimerization or other impurities.[3][9][10]

Impact of Stress Conditions

Rizatriptan exhibits varying stability under different stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Observation | Degradation Products | Reference |

| Acidic Hydrolysis | Extensive degradation observed. | Polar impurities, including 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine. | [3][9][10] |

| Alkaline Hydrolysis | Mild to extensive degradation reported. | Polar impurities. | [3][9][11] |

| Oxidative | Mild degradation observed. | N-oxide and other oxidative products. | [3][9][12] |

| Photolytic | Stable. | No significant degradation. | [3][9][11] |

| Thermal | Stable. | No significant degradation. | [3][9][11] |

The formation of degradants under acidic conditions underscores the sensitivity of the Rizatriptan molecule in such environments, creating a favorable landscape for the aforementioned acid-catalyzed dimerization.[3][9]

Key Non-Dimeric Impurities

Besides dimers, several other significant impurities of Rizatriptan have been characterized:

-

Rizatriptan N-oxide: Formed via air oxidation of the tertiary amine group.[5][13]

-

Desmethyl Rizatriptan: A metabolite also found as a process-related impurity.[13][14][15]

-

Hydrazone Impurity: A process impurity arising from the synthesis.[13][14]

The primary metabolic pathway for Rizatriptan in vivo is oxidative deamination by monoamine oxidase-A (MAO-A), leading to an inactive indole acetic acid metabolite.[1][15][16]

Analytical Strategies for Identification and Quantification

Robust analytical methods are essential for the detection, identification, and quantification of Rizatriptan dimeric impurities. A multi-faceted approach combining chromatographic separation with spectroscopic detection provides the necessary specificity and sensitivity.

Experimental Protocol: Stability-Indicating HPLC Method

A well-validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of impurity profiling. The following protocol is a representative example based on published methods.[3][9][11]

Objective: To separate Rizatriptan from its potential degradation products and dimeric impurities.

Methodology:

-

Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the buffer is a critical parameter for achieving optimal separation.[3][9]

-

Flow Rate: Typically 1.0 mL/min.[3]

-

Detection Wavelength: Monitoring at a wavelength where both Rizatriptan and its impurities have significant absorbance, often around 225 nm or 280 nm.[3][17]

-

Sample Preparation: Accurately weigh and dissolve the Rizatriptan sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Structural Elucidation Workflow

The definitive identification of a novel impurity requires structural elucidation using a combination of advanced analytical techniques.

Caption: A typical workflow for the structural elucidation of impurities.

This systematic approach ensures a high degree of confidence in the identified structure of the dimeric and other impurities.

Conclusion and Future Perspectives

The formation of dimeric impurities in Rizatriptan is predominantly driven by an acid-catalyzed self-condensation mechanism, a critical consideration during the drug's synthesis and formulation development. A thorough understanding of this and other degradation pathways is essential for implementing effective control strategies. This includes optimizing reaction conditions to minimize acid exposure, developing robust purification methods, and employing validated stability-indicating analytical methods for routine quality control. As analytical techniques continue to advance, further insights into the nuanced mechanisms of impurity formation will empower pharmaceutical scientists to deliver safer and more effective medicines.

References

-

Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research, 1(5), 1456-1462. [Link]

-

Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017). Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product. IDEAS/RePEc. [Link]

-

Development and validation of UV spectrophotometric method to study stress degradation behaviour of rizatriptan benzoate. Guang Pu Xue Yu Guang Pu Fen Xi, 35(1), 137-40. (2015). [Link]

-

Sarma, P. S., Rao, C. N., Surayanarayana, M. V., Reddy, P. P., Khalilluah, M., & Praveen, C. (2008). Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate. Synthetic Communications, 38(4), 603-612. [Link]

-

Mechanistic Investigation of Oxidation of Rizatriptan Benzoate by Chloramine-B: A Kinetic Spectrophotometric Study. (2014). International Journal of Pharmaceutical Sciences and Research, 5(3), 856-863. [Link]

-

Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. (2017). Biomedical Journal of Scientific & Technical Research. [Link]

-

Sarma, P. S., et al. (2008). Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate. Request PDF. [Link]

-

Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. (2017). Biomedical Open Access Journal For Medical and Clinical Research | Biomedres.us. [Link]

-

Sarma, P. S., Rao, C. N., Surayanarayana, M. V., Reddy, P. P., Khalilluah, M., & Praveen, C. (2008). Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate. Taylor & Francis Online. [Link]

-

Sarma, P. S., et al. (2008). Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate. Taylor & Francis Online. [Link]

-

Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Request PDF. [Link]

-

Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. Request PDF. [Link]

-

Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. (2024). Journal of Applied Pharmaceutical Science. [Link]

-

Reddy, G. O., et al. (2009). Identification, isolation and characterization of process-related impurities in rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 48-55. [Link]

-

Jagtap, S. A., et al. (2010). Stability indicating reversed-phase high-performance liquid chromatographic method for the determination of rizatriptan benzoate in bulk powder and in pharmaceutical formulations. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 385-394. [Link]

-

Rizatriptan Orally Disintegrating Tablets: Package Insert / Prescribing Info. Drugs.com. [Link]

-

RizaFilm (Rizatriptan Oral Film): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Rizatriptan. PubChem. [Link]

-

Rizatriptan dimer. PubChem. [Link]

-

Rizatriptan-impurities. Pharmaffiliates. [Link]

-

Rizatriptan Impurities and Related Compound. Veeprho. [Link]

- Rizatriptan process.

-

MAXALT (rizatriptan benzoate) Tablets. accessdata.fda.gov. [Link]

- Process for the preparation of rizatriptan.

-

Rizatriptan. Wikipedia. [Link]

-

Formation of formaldehyde from adrenaline in vivo; a potential risk factor for stress-related angiopathy. PubMed. [Link]

Sources

- 1. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rizatriptan - Wikipedia [en.wikipedia.org]

- 3. biomedres.us [biomedres.us]

- 4. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. biomedres.us [biomedres.us]

- 11. rjpbcs.com [rjpbcs.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. drugs.com [drugs.com]

- 16. RizaFilm (Rizatriptan Oral Film): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. japsonline.com [japsonline.com]

Foreword

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and therapeutic efficacy. The meticulous identification, characterization, and control of impurities are paramount. This guide provides an in-depth technical exploration of the Rizatriptan 2,2-dimer, a significant process-related impurity encountered during the synthesis of Rizatriptan. Rizatriptan, a selective 5-HT1B/1D receptor agonist, is a vital therapeutic agent for the acute treatment of migraines.[1][2] Understanding the genesis and control of its impurities is, therefore, of critical importance.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of why the this compound forms, how it can be detected and quantified, and the strategies that can be employed to control its presence in the final API.

The Genesis of the this compound: A Mechanistic Perspective

The formation of the this compound is intrinsically linked to the synthetic route employed for the parent molecule. The most common synthesis of Rizatriptan involves the Fischer indole synthesis, a powerful method for constructing the indole ring system.[3] However, the acidic conditions inherent to this reaction create a fertile ground for the formation of dimeric impurities.[4]

The indole nucleus of Rizatriptan is electron-rich and susceptible to electrophilic attack. The C2 position of the indole ring is particularly reactive. Under acidic conditions, a molecule of Rizatriptan can become protonated, forming a reactive electrophilic species. This electrophile can then attack the electron-rich C2 position of a second Rizatriptan molecule, leading to the formation of a dimeric adduct.

The following diagram illustrates a plausible mechanism for the acid-catalyzed formation of the this compound.

Caption: Plausible mechanism for the formation of this compound.

The structure of the this compound has been elucidated and confirmed through various spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[5] Its chemical name is [4,4-bis-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)-ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine].[5]

Analytical Control: Detection and Quantification of the 2,2-Dimer

A robust analytical methodology is essential for the accurate detection and quantification of the this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice for this purpose, offering the necessary sensitivity and resolution to separate the dimer from the parent API and other process-related impurities.[6][7]

A Validated UPLC Method for Rizatriptan Dimer Impurity

The following is a representative UPLC method that can be adapted and validated for the specific quantification of the this compound. This method is based on a published procedure for a related Rizatriptan dimer impurity and serves as a strong starting point for method development.[8]

Table 1: Chromatographic Conditions for the Analysis of this compound

| Parameter | Condition | Rationale |

| Column | Waters Acquity BEH C18 (100 mm x 3.0 mm, 1.8 µm) | The C18 stationary phase provides excellent hydrophobic retention for Rizatriptan and its dimer, while the small particle size of the UPLC column ensures high resolution and fast analysis times. |

| Mobile Phase A | 0.1% Orthophosphoric acid in water | Provides an acidic pH to ensure the analytes are in their protonated form, leading to sharp, symmetrical peaks. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes. |

| Gradient Elution | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B | Allows for the effective separation of the more polar Rizatriptan from the less polar 2,2-dimer. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 3.0 mm ID UPLC column, providing a balance between analysis time and system pressure. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity of the mobile phase. |

| Detection | UV at 280 nm | The dimer impurity exhibits a UV absorption maximum around 280 nm, providing good sensitivity for detection.[8] |

| Injection Volume | 5 µL | A suitable injection volume for a UPLC system to avoid column overload. |

Experimental Protocol: UPLC Analysis

-

Standard Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile).

-

Perform serial dilutions to prepare a series of working standard solutions at different concentrations to establish linearity.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the Rizatriptan API sample and dissolve it in the diluent to achieve a specific concentration.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the UPLC system with the initial mobile phase composition.

-

Inject the standard and sample solutions into the UPLC system.

-

Record the chromatograms and integrate the peak areas for Rizatriptan and the 2,2-dimer.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the 2,2-dimer against the concentration of the standard solutions.

-

Determine the concentration of the 2,2-dimer in the sample by interpolating its peak area from the calibration curve.

-

The following diagram illustrates the general analytical workflow for the control of the this compound.

Caption: Analytical workflow for the quantification of this compound.

Strategies for Controlling the this compound

The control of the this compound is best achieved through a comprehensive approach that encompasses process optimization and, where necessary, purification. The primary goal is to minimize its formation during the synthesis.[9]

Process Optimization

Given that the formation of the dimer is acid-catalyzed and likely temperature-dependent, careful control of these parameters during the Fischer indole synthesis is crucial.

-

Temperature Control: Maintaining a lower reaction temperature during the indolyzation step can significantly reduce the rate of dimer formation. It has been reported that conducting the indolyzation at temperatures between 25-30°C for an extended period can minimize the formation of dimeric impurities.[4]

-

Acid Catalyst: The choice and concentration of the acid catalyst can influence the impurity profile. While an acid is necessary for the reaction, using the minimum effective concentration can help to suppress side reactions.

-

Reaction Time: Monitoring the reaction progress and stopping it once the formation of Rizatriptan is complete can prevent the prolonged exposure of the product to acidic conditions, thereby limiting dimer formation.

Process Analytical Technology (PAT)

The implementation of Process Analytical Technology (PAT) can provide real-time monitoring of the reaction, enabling tighter control over the process parameters that influence impurity formation.[10][11] Spectroscopic techniques such as in-situ infrared (IR) or Raman spectroscopy can be used to monitor the concentration of reactants, products, and potentially the dimer impurity in real-time. This allows for dynamic adjustments to the process conditions to maintain the desired reaction trajectory and minimize impurity generation.[12][13]

Purification Strategies

In cases where the 2,2-dimer is formed in unacceptable quantities, downstream purification steps are necessary.

-

Crystallization: Recrystallization of the crude Rizatriptan or its salt form from a suitable solvent can be an effective method for removing the dimer impurity.

-

Chromatography: While generally less desirable for large-scale manufacturing due to cost and complexity, column chromatography can be employed to remove the dimer if other methods are insufficient.[3]

Regulatory Considerations and Acceptance Criteria

The control of impurities in active pharmaceutical ingredients is governed by regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q3A guideline for impurities in new drug substances.[14][15] This guideline establishes thresholds for the reporting, identification, and qualification of impurities.

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which an impurity must be assessed for its biological safety.

The specific acceptance criteria for the this compound in the final API will depend on the maximum daily dose of Rizatriptan and the toxicological profile of the impurity. Generally, for any unspecified impurity, a limit of not more than 0.10% is expected.[9] However, if the dimer is a specified impurity, a higher limit may be acceptable if supported by adequate safety data.

Conclusion

The this compound is a critical process-related impurity that demands careful consideration throughout the development and manufacturing of Rizatriptan. A thorough understanding of its formation mechanism, coupled with the implementation of robust analytical methods and effective process control strategies, is essential to ensure the quality, safety, and efficacy of this important antimigraine medication. By embracing the principles of scientific integrity and continuous process improvement, the pharmaceutical industry can effectively manage this and other process-related impurities, ultimately safeguarding public health.

References

-

Hart, R., Herring, A., Howell, G. P., McKeever-Abbas, B., Pedge, N., & Woodward, R. (n.d.). Real-Time Monitoring and Control of Critical Process Impurities during the Manufacture of Fostamatinib Disodium. Organic Process Research & Development. Retrieved from [Link]

- Sarma, P. S., Rao, C. N., Surayanarayana, M. V., Reddy, P. P., Khalilluah, M., & Praveen, C. (2008). Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate.

-

U.S. Food and Drug Administration. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]

-

Pramanik, C., Bhumkar, R., Karhade, G., & Gurjar, M. (2012). Efficient Synthesis of Impurity-C of Antimigraine Agent Rizatriptan Benzoate. Request PDF. Retrieved from [Link]

-

Li, B., Calvo, B., Su, Y.-C., et al. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics. Retrieved from [Link]

- Cipla Limited. (2008). Process for the preparation of rizatriptan. Google Patents.

-

Pharmaceutical and Medical Devices Agency. (n.d.). CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

- Nekkanti, V. R., et al. (2011). Estimation of Rizatriptan in bulk and pharmaceutical formulation. Asian Journal of Research in Chemistry, 4(10), 1599-1602.

-

Reddy, G. O., et al. (2009). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 103-109. Retrieved from [Link]

-

Chaudhari, P. R., Bhise, N. B., Singh, G. P., Bhat, V., Shenoy, G. G., & Sulake, R. (2020). A novel and convenient approach toward the synthesis of Rizatriptan. Journal of Chemical Sciences, 132(1), 1-8. Retrieved from [Link]

-

Laczka, O., et al. (2022). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Figshare. Retrieved from [Link]

-

Kim, J. Y., et al. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 13(7), 949. Retrieved from [Link]

-

Suneetha, A., & Rao, D. K. (2014). New validated RP-HPLC method for the determination of rizatriptan benzoate in bulk and pharmaceutical dosage form. ResearchGate. Retrieved from [Link]

-

Boddu, V., & Rayala, R. R. (2024). Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. Journal of Applied Pharmaceutical Science, 14(01), 212-220. Retrieved from [Link]

-

Pharmaceutical Technology. (2004). In-Process Control Methods for the Manufacture of APIs. Retrieved from [Link]

-

Boddu, V., & Rayala, R. R. (2024). Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. Journal of Applied Pharmaceutical Science, 14(01), 212-220. Retrieved from [Link]

- Patel, P. N., et al. (2012). Development and Validation of Stability-indicating HPTLC Method for Determination of Rizatriptan as Bulk Drug and in Tablet Dosage Form. Journal of Current Pharmaceutical Research, 9(1), 38-43.

-

National Center for Biotechnology Information. (n.d.). Rizatriptan. PubChem. Retrieved from [Link]

-

Hargreaves, R. J. (2000). Pharmacology and potential mechanisms of action of rizatriptan. Cephalalgia, 20 Suppl 1, 2-9. Retrieved from [Link]

- Dr. Reddy's Laboratories. (2006). Rizatriptan process. Google Patents.

-

National Center for Biotechnology Information. (n.d.). Rizatriptan dimer. PubChem. Retrieved from [Link]

Sources

- 1. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacology and potential mechanisms of action of rizatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]

- 5. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. japsonline.com [japsonline.com]

- 9. fbpharmtech.com [fbpharmtech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agilent.com [agilent.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmtech.com [pharmtech.com]

- 15. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]

An In-Depth Technical Guide to the Identification of Rizatriptan Dimers in Bulk Drug Synthesis

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Preamble: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

In the synthesis of Active Pharmaceutical Ingredients (APIs), the pursuit of purity is paramount. Process-related impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. Rizatriptan, a selective 5-HT1B/1D receptor agonist widely used in the treatment of migraine headaches, is synthesized through a multi-step process where the potential for impurity formation is a critical control consideration. Among the various process-related impurities, the formation of Rizatriptan dimers presents a unique analytical challenge. This technical guide provides a comprehensive overview of the identification, structural elucidation, and analytical control of Rizatriptan dimers, drawing upon established scientific principles and field-proven methodologies.

The Genesis of Rizatriptan Dimers: A Mechanistic Inquiry

The formation of Rizatriptan dimers is intrinsically linked to its synthesis, most notably during the Fischer indole synthesis, a cornerstone of its manufacturing process.[1] This reaction, typically conducted under acidic conditions, creates a reactive environment conducive to the dimerization of the indole nucleus of Rizatriptan or its precursors. The acidic medium can protonate the indole ring, increasing its susceptibility to electrophilic attack by another Rizatriptan molecule or a reactive intermediate.

Three primary Rizatriptan dimers have been identified as process-related impurities:

-

Rizatriptan-1,2-dimer : 4-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)ethyl)-1H-indol-1-yl)-4-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine[2][3]

-

Rizatriptan-2,2-dimer : [4,4-bis-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)-ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine][2][3]

The formation of these dimers can be attributed to the electrophilic nature of the indole ring at the C2 and C3 positions and the potential for N-alkylation under acidic conditions. The exact mechanism for each dimer is complex and can be influenced by reaction temperature, catalyst, and solvent. A plausible mechanistic pathway is illustrated below.

Caption: Plausible pathway for Rizatriptan dimer formation during synthesis.

Analytical Strategies for Dimer Identification and Characterization

A multi-faceted analytical approach is essential for the robust identification and characterization of Rizatriptan dimers. This typically involves a combination of chromatographic separation and spectroscopic elucidation techniques.

Chromatographic Separation: The Power of High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for separating Rizatriptan from its process-related impurities, including the dimers. A well-developed and validated HPLC method is crucial for accurate quantification and for isolating the dimers for further structural analysis.

Table 1: Exemplary HPLC Method Parameters for Rizatriptan and Impurity Profiling

| Parameter | Recommended Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or UPLC BEH C18 (e.g., 100 mm x 3.0 mm, 1.8 µm) | C18 columns provide excellent hydrophobic retention for the separation of Rizatriptan and its relatively non-polar dimers. UPLC columns offer higher resolution and faster analysis times.[5][6] |

| Mobile Phase A | 0.1% Orthophosphoric acid in water or 10 mM di-potassium hydrogen orthophosphate buffer (pH 3.2) | Acidic mobile phases improve peak shape and resolution for amine-containing compounds like Rizatriptan.[5][6] |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifiers to elute the compounds from the reversed-phase column.[5][6] |

| Gradient | A gradient elution is typically employed to effectively separate the parent drug from a range of impurities with varying polarities. | A gradient allows for the elution of both early-eluting polar impurities and late-eluting non-polar dimers within a reasonable timeframe. |

| Flow Rate | 1.0 - 1.5 mL/min for HPLC; 0.8 - 1.0 mL/min for UPLC | Optimized for column dimensions and particle size to achieve efficient separation.[5] |

| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak symmetry and reduce viscosity, leading to better chromatographic performance.[5] |

| Detection | UV at 225 nm or 280 nm | Rizatriptan and its dimers exhibit strong UV absorbance at these wavelengths, allowing for sensitive detection.[7][8] |

| Injection Volume | 10 - 20 µL | A standard injection volume for analytical HPLC. |

Experimental Protocol: HPLC Method for Rizatriptan Impurity Profiling

-

Preparation of Mobile Phases:

-

Mobile Phase A: Prepare a 0.1% (v/v) solution of orthophosphoric acid in HPLC-grade water. Filter and degas.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Rizatriptan bulk drug sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Set up the HPLC system with the parameters outlined in Table 1.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

-

Injection and Data Acquisition:

-

Inject the prepared sample solution.

-

Acquire the chromatogram for a sufficient run time to ensure the elution of all impurities.

-

-

Data Analysis:

-

Identify the peaks corresponding to Rizatriptan and its dimer impurities based on their retention times relative to a reference standard.

-

Calculate the percentage of each impurity using the area normalization method.

-

Caption: A streamlined workflow for the HPLC analysis of Rizatriptan impurities.

Structural Elucidation: The Synergy of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC provides quantitative information, the unequivocal identification of the dimer structures requires the use of sophisticated spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the initial identification of impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of each eluting peak.[2]

-

Ionization Technique: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Rizatriptan and its impurities, as the basic nitrogen atoms are readily protonated.[9][10]

-

Molecular Ion Peak: The mass spectrum of each dimer will show a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight. For instance, the Rizatriptan-2,5-dimer has a molecular formula of C36H49N11 and a molecular weight of approximately 635.85 g/mol .[11]

-

Tandem Mass Spectrometry (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) is employed. The protonated molecular ion of the dimer is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller fragments. The resulting fragmentation pattern provides valuable clues about the connectivity of the atoms within the molecule. The fragmentation of the indole ring and the side chains will be characteristic and can help in differentiating between the different dimer isomers.[9][10]

Table 2: Expected Mass Spectrometric Data for Rizatriptan Dimers

| Dimer | Molecular Formula | Expected [M+H]+ (m/z) | Potential Key Fragment Ions |

| Rizatriptan | C15H19N5 | 270.2 | m/z 201 (loss of triazole moiety), m/z 58 (dimethylaminomethyl fragment)[9] |

| Rizatriptan-1,2-dimer | C36H49N11 | 636.4 | Fragments indicating the linkage between the N1 of one indole ring and the C2 of the other. |

| Rizatriptan-2,2-dimer | C36H49N11 | 636.4 | Fragments suggesting a direct C2-C2 linkage between the two indole moieties. |

| Rizatriptan-2,5-dimer | C36H49N11 | 636.4 | Fragmentation patterns consistent with a C2-C5 linkage between the indole rings. |

NMR spectroscopy is the ultimate tool for the unambiguous structural elucidation of organic molecules, including complex impurities like Rizatriptan dimers.[2] By analyzing the chemical shifts, coupling constants, and through-space interactions of the protons (¹H NMR) and carbons (¹³C NMR), the precise connectivity and stereochemistry of the dimer can be determined.

-

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Key diagnostic signals will include the aromatic protons of the indole rings, the methylene protons of the side chains, and the methyl protons of the dimethylamino groups. The chemical shifts and coupling patterns of the indole protons will be particularly informative in determining the points of dimerization.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the indole carbons will be significantly affected by the substitution pattern, allowing for the definitive assignment of the dimer linkage.

-

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for piecing together the complete structure of the dimers by establishing proton-proton and proton-carbon correlations.

Forced Degradation Studies: Proactively Identifying Potential Dimers

Forced degradation studies are a regulatory requirement and a powerful tool in impurity profiling.[2] By subjecting the Rizatriptan bulk drug to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products, including dimers, can be generated at higher concentrations. This facilitates their detection and isolation for structural elucidation. Acidic stress conditions are particularly relevant for inducing the formation of Rizatriptan dimers.[7]

Experimental Protocol: Acidic Forced Degradation of Rizatriptan

-

Sample Preparation: Prepare a solution of Rizatriptan bulk drug (e.g., 1 mg/mL) in a dilute acid (e.g., 0.1 N HCl).

-

Stress Condition: Heat the solution at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2-8 hours).

-

Neutralization: After the stress period, cool the solution to room temperature and neutralize it with a suitable base (e.g., 0.1 N NaOH).

-

Analysis: Analyze the stressed sample by the validated HPLC method to identify and quantify the degradation products, including any newly formed dimer peaks.

-

Isolation and Characterization: If significant degradation is observed, the dimer peaks can be isolated using preparative HPLC for subsequent structural elucidation by MS and NMR.

Regulatory Context and Control Strategy

The control of impurities in drug substances is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides thresholds for the reporting, identification, and qualification of impurities in new drug substances.[1]

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which an impurity must be assessed for its biological safety.

A robust control strategy for Rizatriptan dimers involves:

-

Process Optimization: Modifying the synthesis conditions (e.g., temperature, acid catalyst concentration) to minimize the formation of dimers.

-

In-Process Controls: Monitoring the levels of dimers at critical steps of the manufacturing process.

-

Specification Setting: Establishing acceptance criteria for the known dimers in the final Rizatriptan bulk drug specification based on toxicological data and batch history.

-

Analytical Method Validation: Ensuring that the analytical methods used for monitoring the dimers are validated for their intended purpose, including specificity, linearity, accuracy, precision, and limit of detection/quantitation.

Conclusion: A Commitment to Quality and Patient Safety

The identification and control of Rizatriptan dimers in bulk drug synthesis is a critical aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product. A thorough understanding of the potential formation mechanisms, coupled with the application of advanced analytical techniques, allows for the development of robust control strategies. By integrating these principles into the drug development and manufacturing lifecycle, pharmaceutical scientists and researchers can confidently deliver high-purity Rizatriptan that meets the stringent requirements of regulatory agencies and, most importantly, protects patient well-being.

References

-

Journal of Applied Pharmaceutical Science. (2024). Identification and validation of potential genotoxic impurity in Rizatriptan by ultra performance liquid chromatography. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. [Link]

-

Journal of Pharmaceutical Sciences & Research. (2014). HPLC Method Development and Validation of Rizatriptan in Rabbit Plasma. [Link]

-

PubMed. (2008). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. [Link]

-

ResearchGate. (2008). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. [Link]

- Google Patents. (2005).

-

Indian Academy of Sciences. (2023). A novel and convenient approach toward the synthesis of Rizatriptan. [Link]

- Google Patents. (2008).

-

PubMed. (2000). Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans. [Link]

-

PubChem. (n.d.). Rizatriptan dimer. [Link]

-

Chemsrc. (n.d.). Rizatriptan 2,2-Dimer. [Link]

-

ResearchGate. (2023). Synthesis of Rizatriptan Analogues via the Fischer Indole Synthesis in the Presence of Sustainable Natural Deep Eutectic Solvents and Catalyst. [Link]

-

ResearchGate. (2012). Application of a Reliable LC-MS/MS Method for Determination of Rizatriptan in Healthy Subject Samples: Demonstration of Assay Reproducibility by Incurred Sample Reanalysis. [Link]

-

PubMed. (2000). Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. [Link]

-

PubChem. (n.d.). Rizatriptan. [Link]

-

Veeprho. (n.d.). Rizatriptan 2,5-Dimer. [Link]

-

ResearchGate. (2012). Application of a Reliable LC-MS/MS Method for Determination of Rizatriptan in Healthy Subject Samples: Demonstration of Assay Reproducibility by Incurred Sample Reanalysis. [Link]

-

PubMed. (2000). Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Synthesis of Rizatriptan Analogues via the Fischer Indole Synthesis in the Presence of Sustainable Natural Deep Eutecti… [ouci.dntb.gov.ua]

- 10. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Rizatriptan 2,2-Dimer

Executive Summary Rizatriptan is a potent serotonin 5-HT1B/1D receptor agonist widely prescribed for the acute treatment of migraine headaches.[1] The control of impurities during the synthesis and manufacturing of its active pharmaceutical ingredient (API), Rizatriptan Benzoate, is a critical aspect of drug development and quality assurance. Process-related impurities, even at trace levels, can impact the safety and efficacy of the final drug product. This guide provides a detailed technical overview of the analytical strategies and spectroscopic techniques required to identify, isolate, and characterize a specific process-related impurity: the Rizatriptan 2,2-Dimer.

This document serves as a resource for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for the structural elucidation of this complex molecule. We will explore the causality behind experimental choices, provide robust, self-validating protocols, and present data in a clear, structured format.

Introduction: The Context of Impurity Analysis

Rizatriptan: A Second-Generation Triptan

Rizatriptan functions by binding to serotonin receptors in the brain, leading to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine pain.[2] Its synthesis, like that of many complex heterocyclic molecules, involves multiple steps where side reactions can lead to the formation of impurities.[2][3]

The Imperative of Impurity Profiling

Regulatory agencies worldwide mandate stringent control over drug impurities. The identification and characterization of any impurity present at significant levels are essential for assessing its potential toxicological impact. This process, known as impurity profiling, relies on a suite of advanced analytical techniques to confirm the structure of unknown compounds that arise during synthesis or degradation.

The this compound: A Key Process-Related Impurity

During the routine analysis of Rizatriptan Benzoate bulk samples, several process-related impurities have been detected.[4][5] One such impurity has been identified as the this compound. Through comprehensive spectroscopic analysis, its structure was elucidated as [4,4-bis-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)-ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine] .[4][5]

| Property | Value | Source |

| IUPAC Name | 4,4-bis[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine | [6] |

| CAS Number | 1135479-44-5 | [6] |

| Molecular Formula | C36H49N11 | [6] |

| Molecular Weight | 635.85 g/mol | [6] |

The formation of this dimer involves the coupling of two Rizatriptan molecules at the C2 position of their respective indole rings, a reactive site susceptible to electrophilic substitution. Understanding its structure is the first step toward controlling its formation.

A Multi-Technique Strategy for Structural Elucidation

The unambiguous identification of an unknown impurity like the this compound requires a multi-faceted analytical approach. A single technique is rarely sufficient. The logical workflow involves initial detection and separation, followed by isolation and finally, detailed structural characterization using a combination of spectroscopic methods.

Workflow for Impurity Identification and Characterization

Caption: Logical workflow for pharmaceutical impurity identification.

This systematic process ensures that sufficient quantities of the pure impurity are obtained for the series of spectroscopic tests needed to piece together its molecular structure, from the elemental formula to the precise arrangement of atoms.

Mass Spectrometry (MS) Analysis

Expertise & Experience: Mass spectrometry is the first-line technique for structural elucidation as it provides the most direct evidence of molecular weight and elemental composition. For molecules like Rizatriptan and its derivatives, which contain multiple basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its ability to efficiently generate protonated molecular ions [M+H]+.

Experimental Protocol: LC-MS

The following protocol is a representative method for analyzing Rizatriptan and its related substances.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.

-

Column: Symmetry C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent reversed-phase column.[7][8]

-

Mobile Phase A: 0.2% Formic Acid in Water. The acid is crucial for promoting good peak shape and efficient ionization in positive ESI mode.

-

Mobile Phase B: Methanol and Acetonitrile (5:95, v/v).[7][8]

-

Gradient: A suitable gradient from high aqueous to high organic content to elute the parent drug and all related impurities.

-

Mass Spectrometer: Triple Quadrupole or Time-of-Flight (TOF) Mass Analyzer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Full scan to detect all ions, followed by product ion scan (MS/MS) on the ion of interest to aid in structural confirmation. For quantification, Multiple Reaction Monitoring (MRM) would be used.[8][9]

Data Interpretation

For the this compound (C36H49N11), the high-resolution mass spectrum would be expected to show a protonated molecular ion [M+H]+ at an m/z value corresponding to its molecular weight plus the mass of a proton.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C36H49N11 | Based on the elucidated structure.[6] |

| Exact Mass | 635.4170 | The calculated monoisotopic mass of the neutral molecule. |

| [M+H]+ Ion (m/z) | ~636.4243 | This is the primary ion that confirms the molecular weight of the dimer. |

MS/MS fragmentation of the parent Rizatriptan ion (m/z 270.2) typically yields a major product ion at m/z 201.2, resulting from the cleavage of the dimethylaminoethyl side chain.[10] Analysis of the dimer's fragmentation pattern would be compared to that of the monomer to identify common structural motifs and confirm the linkage points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS provides the molecular formula, NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms. It is the most powerful tool for unambiguous structure determination. 1H NMR provides information on the number and environment of protons, while 13C NMR identifies the different carbon environments. 2D NMR techniques (like COSY and HMQC/HSQC) are then used to establish the final connectivity.

Experimental Protocol: 1H and 13C NMR

-

Sample Preparation: Dissolve a precisely weighed amount of the isolated impurity (2-5 mg) in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for its excellent solubilizing power for these types of compounds.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal dispersion.

-

Experiments:

-

1H NMR: Acquire a standard proton spectrum.

-

13C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (if needed): COSY (1H-1H correlation), HSQC (direct 1H-13C correlation), and HMBC (long-range 1H-13C correlation) to resolve structural ambiguities.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm is used as an internal standard.

Spectral Interpretation

The key to confirming the 2,2-dimer structure lies in comparing its NMR spectra to that of Rizatriptan.

-

Disappearance of the C2-H Proton: The most telling signal in the 1H NMR spectrum of Rizatriptan is the proton at the C2 position of the indole ring. In the 2,2-dimer, this position is now a quaternary carbon involved in the dimer linkage. Therefore, the signal corresponding to the C2-H proton will be absent in the spectrum of the dimer.

-

Integration: The integration of the remaining proton signals in the dimer spectrum should be consistent with the proposed structure, showing roughly double the number of aromatic, triazole, and side-chain protons compared to the monomer, adjusted for the specific linkage.

-

13C NMR: The carbon spectrum will show a significantly more complex pattern than the monomer. Crucially, a new quaternary carbon signal will appear in the aromatic region, corresponding to the C2 carbon at the linkage point.

| Data Type | Expected Observation for this compound |

| 1H NMR | Absence of the indole C2-H proton signal. Complex aromatic and aliphatic signals with integration corresponding to ~49 protons. |

| 13C NMR | Presence of a new quaternary carbon signal (indole C2). Approximately 36 distinct carbon signals (some may overlap). |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. By comparing the IR spectrum of the impurity to the parent drug, one can quickly confirm the presence of core structural motifs and rule out major transformations like oxidation or hydrolysis.

Experimental Protocol: FTIR

-

Sample Preparation: The Potassium Bromide (KBr) disk method is commonly used for solid samples. A small amount of the isolated impurity is ground with dry KBr powder and pressed into a thin, transparent pellet.[11]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrophotometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000–400 cm-1.[12]

Spectral Interpretation

The IR spectrum of the this compound is expected to be very similar to that of Rizatriptan, as the core functional groups remain unchanged. This similarity provides confidence that the overall chemical nature has been preserved.

| Wavenumber (cm-1) | Vibration Type | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the indole rings. |

| ~2950-2800 | Aliphatic C-H Stretch | Corresponds to the N,N-dimethyl and ethyl side chains. |

| ~1600-1450 | Aromatic C=C Bending | Characteristic of the indole backbone. |

| ~1250-1000 | C-N Stretch | Confirms the presence of the amine and triazole moieties. |

The primary value of IR in this context is confirmatory. The absence of unexpected peaks (e.g., a strong C=O stretch around 1700 cm-1) helps to rule out alternative structures like oxidative degradation products.

Conclusion

The structural elucidation of the this compound is a clear example of the necessary synergy between separation science and spectroscopy in modern pharmaceutical analysis. As demonstrated, a logical workflow progressing from HPLC detection to preparative isolation and subsequent analysis by MS, NMR, and IR spectroscopy provides the definitive evidence required to characterize such an impurity. Mass spectrometry establishes the molecular formula, NMR spectroscopy maps the atomic connectivity, and IR spectroscopy confirms the integrity of the functional groups. Together, these techniques provide an unambiguous and robust characterization, fulfilling critical scientific and regulatory requirements in drug development.[4][5]

References

-

Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography-Tandem Mass Spectrometry. Taylor & Francis Online. [Link]

-

Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography. Avens Publishing Group. [Link]

-

Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. PubMed. [Link]

-

Analytical Method Development and Validation of Rizatriptan Benzoate Tablets by RP-LC. ResearchGate. [Link]

-

Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. PubMed. [Link]

-

Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. ResearchGate. [Link]

-

This compound. Chemsrc. [Link]

-

Spectrophotometric Method for Analysis of Rizatriptan Benzoate. ResearchGate. [Link]

-

FTIR spectra of Rizatriptan Benzoate. ResearchGate. [Link]

-

Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate. Taylor & Francis Online. [Link]

-

Rizatriptan-impurities. Pharmaffiliates. [Link]

-

A novel and convenient approach toward the synthesis of Rizatriptan. Indian Academy of Sciences. [Link]

-

Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate. ResearchGate. [Link]

-

Formulation Development and in Vitro Evaluation of Orally Disintegrating Tablets Containing Rizatriptan Benzoate. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(2)/[13].pdf]([Link]13].pdf)

-

Rizatriptan 2,5-Dimer. Veeprho. [Link]

-

Rizatriptan Impurities and Related Compound. Veeprho. [Link]

-

UV-spectroscopic methods for estimation of rizatriptan benzoate in pharmaceutical preparations. ResearchGate. [Link]

-

Rizatriptan Synthesis. Scribd. [Link]

-

Erratum. Taylor & Francis Online. [Link]

-

Innovation and optimization of Rizatriptan Benzoate Oromucosal Tablets by Using Design. Journal of Drug Delivery and Therapeutics. [Link]

-

FT-IR spectra of (a) Rizatriptan benzoate, (b) extracted polysaccharide of A. esculentus and (c) prepared microspheres. ResearchGate. [Link]

-

Rizatriptan. PubChem, NIH. [Link]

-

Mass spectra of: a rizatriptan Q1 scan and b fragmentation of... ResearchGate. [Link]

-

Rizatriptan (T3D2940). Exposome-Explorer. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:1135479-44-5 | Chemsrc [chemsrc.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rjpbcs.com [rjpbcs.com]

- 12. jddtonline.info [jddtonline.info]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide on the Chemical Stability of Rizatriptan 2,2-Dimer

Introduction: The Significance of Rizatriptan and its Dimeric Impurities

Rizatriptan, marketed under brand names like Maxalt, is a selective serotonin 5-HT1B/1D receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2] Its therapeutic efficacy lies in its ability to induce vasoconstriction and inhibit the release of pro-inflammatory neuropeptides.[1] The chemical synthesis and formulation of Rizatriptan, like any active pharmaceutical ingredient (API), can lead to the formation of process-related impurities and degradation products. Among these, dimeric impurities are of particular interest due to their potential to impact the safety and efficacy of the final drug product.

This guide focuses specifically on the Rizatriptan 2,2-Dimer, a known process-related impurity.[3] Understanding the chemical stability of this dimer is paramount for researchers, scientists, and drug development professionals. A comprehensive stability profile ensures the development of robust formulations and analytical methods, ultimately safeguarding patient health. This document will delve into the factors influencing the stability of the this compound, methodologies for its assessment, and the underlying chemical principles governing its formation and degradation.

Chemical Profile of this compound

The this compound, chemically identified as [4,4-bis-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)-ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine], is a significant process-related impurity that can arise during the synthesis of Rizatriptan.[3] Its formation underscores the reactive nature of the indole nucleus, a core structural feature of triptans.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₉N₁₁ | [4] |